molecular formula C20H21N3O5S B5512432 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone

4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B5512432
M. Wt: 415.5 g/mol
InChI Key: KZXXSLCZRQTWDF-UHFFFAOYSA-N
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Description

4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.12019195 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Antibacterial Activity

A study by Alavi et al. (2017) focused on the green synthesis of novel quinoxaline sulfonamides, starting with the reaction of o-phenylene diamine and 2-bromoacetophenones. This process, conducted in ethanol under catalyst-free conditions, led to the synthesis of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds were evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria, showcasing their potential in developing new antibacterial agents Alavi, S., Mosslemin, M., Mohebat, R., & Massah, A. (2017). Research on Chemical Intermediates.

Synthesis and COX-2 Inhibition

Singh et al. (2004) synthesized a series of 2,3-diaryl pyrazines and quinoxalines with sulfamoyl/methylsulfonyl-phenyl pharmacophores. These compounds were evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity, revealing some potential compounds that exhibited excellent in vivo activity in established animal models of inflammation. This study highlights the compound's relevance in the design of selective COX-2 inhibitors for therapeutic purposes Singh, S., Saibaba, V., Ravikumar, V., Rudrawar, S., Daga, P. R., Rao, C., Akhila, V., Hegde, P., & Rao, Y. K. (2004). Bioorganic & Medicinal Chemistry.

Crystal Structure Analysis

Souza et al. (2013) reported the crystal structures of three racemic compounds prepared from mefloquine and different phenylaldehydes. These molecules, active in in-vitro studies against multidrug-resistant tuberculosis strain T113, were analyzed for their molecular conformation, revealing insights into their potential anti-TB activity. The study provides valuable structural information that can be used in the design of new anti-TB drugs Souza, M. D., Gonçalves, R. S., Wardell, S., & Wardell, J. (2013).

Novel Sulfonamide-Dihydroquinolinone Hybrids

Moreira et al. (2019) presented a structural description of a new sulfonamide-dihydroquinolinone hybrid, showcasing its molecular structure elucidated by various spectroscopic techniques. The study also explored molecular packing, intermolecular interactions, and theoretical calculations, providing a comprehensive understanding of the compound's chemical properties and potential biological applications Moreira, C. A., Custódio, J. M. F., Vaz, W. F., d'Oliveira, G., Perez, C., & Napolitano, H. (2019). Journal of Molecular Modeling.

Future Directions

The future directions for this compound could involve further exploration of its bioactive properties and potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

Properties

IUPAC Name

4-[4-methoxy-3-(pyrrolidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-28-18-9-8-14(12-15(18)20(25)22-10-4-5-11-22)29(26,27)23-13-19(24)21-16-6-2-3-7-17(16)23/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXXSLCZRQTWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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